

Basic Reactivity Patterns of Methyl (oxolan-2-ylidene)acetate

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Compound of Interest

Compound Name: Methyl (oxolan-2-ylidene)acetate

CAS No.: 52196-15-3

Cat. No.: B13890054

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Technical Guide for Chemical Biology & Drug Development

Executive Summary: The "Push-Pull" Electronic Architecture

Methyl (oxolan-2-ylidene)acetate (also known as methyl (tetrahydrofuran-2-ylidene)acetate) is not a standard alkene. It represents a classic push-pull system (polarized enol ether). Its reactivity is dictated by the electronic tug-of-war between the electron-donating oxygen atom within the oxolane ring and the electron-withdrawing exocyclic ester group.

- The "Push": The lone pair on the oxolane oxygen donates electron density into the π -system (conjugation effect).
- The "Pull": The ester carbonyl withdraws electron density via conjugation (conjugation effect).

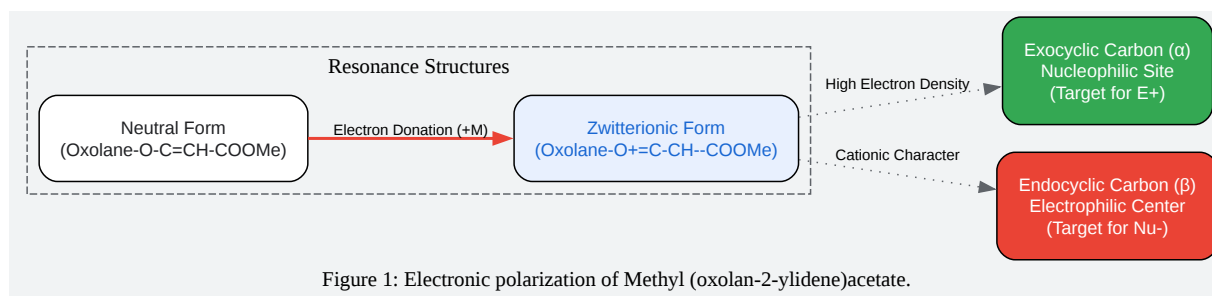
This conjugation creates a highly polarized double bond, making the exocyclic

-carbon nucleophilic and the endocyclic

-carbon electrophilic (upon activation). Understanding this dipole is the prerequisite for predicting its behavior in complex synthesis.

Electronic Distribution Diagram

The following diagram illustrates the resonance contribution that dictates the molecule's reactivity profile.



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Reactivity Pattern I: Chemoselective Hydrogenation

The most common application of **methyl (oxolan-2-ylidene)acetate** in drug development is as a precursor to 2-substituted tetrahydrofurans (e.g., in the synthesis of polyether antibiotics or nucleoside analogues). The exocyclic double bond can be reduced with high chemoselectivity, often preserving the ester functionality.

Mechanism & Stereochemistry

Catalytic hydrogenation saturates the exocyclic double bond. While the molecule is achiral, the reduction creates a new stereocenter at C2.

- Reagents:

/ Pd-C (Standard).

- Outcome: Formation of methyl (tetrahydrofuran-2-yl)acetate.[1][2][3]
- Challenge: Stereocontrol is low in simple substrates but can be induced using chiral catalysts or specific solvent effects.

Experimental Protocol: Catalytic Hydrogenation

Objective: Conversion of **methyl (oxolan-2-ylidene)acetate** to methyl (tetrahydrofuran-2-yl)acetate.

- Preparation: Dissolve **methyl (oxolan-2-ylidene)acetate** (1.0 equiv) in anhydrous Methanol (0.1 M concentration). Note: Methanol is preferred to facilitate hydrogen solubility.
- Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) (5-10 mol% loading). Safety: Add catalyst under an inert argon stream to prevent ignition of solvent vapors.
- Hydrogenation: Purge the vessel with

gas (balloon pressure or 1 atm is usually sufficient). Stir vigorously at Room Temperature (20–25 °C) for 12–24 hours.
- Monitoring: Monitor by TLC (stain with

or Anisaldehyde; the starting material is UV active, the product is not).
- Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with methanol.
- Isolation: Concentrate the filtrate under reduced pressure. The product is typically a colorless oil requiring no further purification (Yield >95%).

Reactivity Pattern II: Electrophilic Attack & Hydrolytic Instability

Due to the "push" from the oxygen, the exocyclic

-carbon is electron-rich. It reacts readily with electrophiles (protons, halogens). However, this also makes the molecule acid-sensitive.

The Hydrolysis Trap

In the presence of aqueous acid, the compound does not merely hydrolyze the ester; it undergoes acid-catalyzed enol ether hydrolysis, leading to ring opening. This is a critical stability failure mode to avoid during storage or workup.

Pathway:

- Protonation:

attacks the nucleophilic

-carbon.

- Cation Formation: An oxocarbenium ion forms at the ring C2 position.

- Hydration: Water attacks the ring C2.

- Ring Opening: The hemiacetal collapses, opening the THF ring to form a linear

-hydroxy-

-keto ester (or its tautomers).

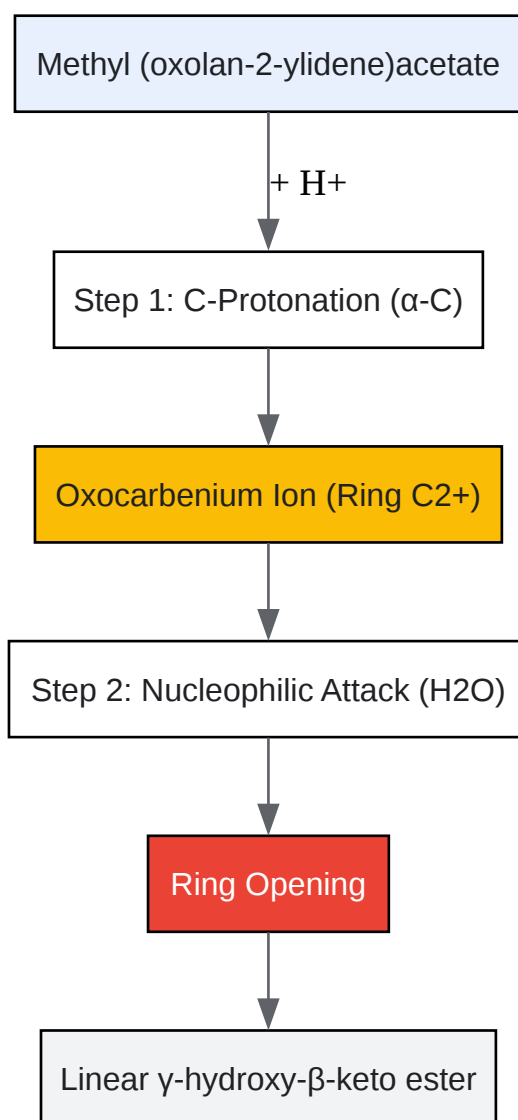


Figure 2: Acid-catalyzed degradation pathway.

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[1][4][5]

Reactivity Pattern III: Cycloadditions ([2+2] and Diels-Alder)

The electron-rich nature of the double bond allows **methyl (oxolan-2-ylidene)acetate** to function as a dienophile in inverse-electron-demand Diels-Alder reactions, or as a partner in [2+2] cycloadditions.

- Inverse Electron Demand: Reacts with electron-deficient dienes (e.g., tetrazines or substituted pyrones).
- Photochemical [2+2]: Can undergo cycloaddition with other alkenes under UV irradiation to form spiro-fused cyclobutanes.

Comparative Reactivity Data

The following table summarizes the reactivity of the alkene moiety compared to standard acrylates.

Reactivity Type	Standard Acrylate	Methyl (oxolan-2-ylidene)acetate	Mechanistic Driver
Electrophilicity	High (Michael Acceptor)	Low (Deactivated by Oxygen)	Oxygen donation reduces + charge on -C.
Nucleophilicity	Very Low	Moderate to High	Enol ether character at -C.
Acid Stability	High	Low	Enol ether hydrolysis mechanism.
UV Activity	Active (nm)	Active (nm)	Extended conjugation ().

Synthesis of the Core Scaffold

To ensure trustworthiness, it is essential to understand how this reagent is generated, as impurities (like residual base) can trigger premature reactivity.

Standard Protocol (Bellur et al. Method):

- Starting Material:

-Butyrolactone or THF derivatives.[1]

- Reagents: Methyl (triphenylphosphoranylidene)acetate (Wittig) is ineffective on lactones directly.
- Effective Route: Condensation of 1,3-bis-silyl enol ethers with 1,2-dielectrophiles, or cyclization of 1,3-dicarbonyl dianions.

Verified Route (Cyclization):

- Step 1: React methyl acetoacetate dianion (generated by LDA) with 1-bromo-2-chloroethane.
- Step 2: Intramolecular O-alkylation closes the ring.
- Step 3: Dehydration (if necessary) yields the exocyclic double bond.

References

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